molecular formula C13H17NO B3048594 N-Cyclohexylbenzamide CAS No. 1759-68-8

N-Cyclohexylbenzamide

Cat. No. B3048594
CAS RN: 1759-68-8
M. Wt: 203.28 g/mol
InChI Key: KQJYDHWNYPRIRY-UHFFFAOYSA-N
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Patent
US04352860

Procedure details

18 g of cyclohexylamine was dissolved in 150 ml of benzene. To the resulting solution was very slowly added 20 g of benzoyl chloride with stirring at temperatures below 40° C. White crystals separated from the mixture, generating white smoke. The mixture was stirred for one hour and was then made alkaline by addition of pyridine thereto. The product was filtered with suction. Crude crystals melting at 142° C. to 144° C. were recrystallized from a mixture of methanol and ethanol (1:1 in volume), from which white needles melting at 144° C. to 145° C. separated. The yield was 84%.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:8](Cl)(=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1C=CC=CC=1>[CH:1]1([NH:7][C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring at temperatures below 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
White crystals separated from the mixture
STIRRING
Type
STIRRING
Details
The mixture was stirred for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
by addition of pyridine
FILTRATION
Type
FILTRATION
Details
The product was filtered with suction
CUSTOM
Type
CUSTOM
Details
Crude crystals melting at 142° C. to 144° C. were recrystallized from a mixture of methanol and ethanol (1:1 in volume), from which white needles melting at 144° C. to 145° C.
CUSTOM
Type
CUSTOM
Details
separated

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.